molecular formula C10H8FN B13295444 5-Fluoro-6-methylisoquinoline

5-Fluoro-6-methylisoquinoline

Cat. No.: B13295444
M. Wt: 161.18 g/mol
InChI Key: NKMDZOYNPNWYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-6-methylisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are structurally similar to quinolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methylisoquinoline can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methylisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s electronegativity can enhance the compound’s binding affinity and specificity towards these targets. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-methylisoquinoline is unique due to the combined presence of both the fluorine atom at the 5-position and the methyl group at the 6-position. This specific substitution pattern imparts distinct electronic and steric properties, making it valuable for targeted applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

5-fluoro-6-methylisoquinoline

InChI

InChI=1S/C10H8FN/c1-7-2-3-8-6-12-5-4-9(8)10(7)11/h2-6H,1H3

InChI Key

NKMDZOYNPNWYCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=NC=C2)F

Origin of Product

United States

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